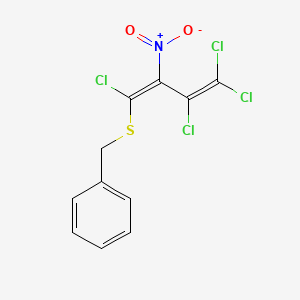
benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide
描述
Benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide, also known as benzyl mustard, is a chemical compound that has been used in scientific research for several decades. This compound belongs to the class of sulfur mustards, which are known for their cytotoxic and vesicant properties. Benzyl mustard is a potent alkylating agent that can damage DNA and other cellular components, leading to cell death.
作用机制
The mechanism of action of benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard involves the formation of covalent bonds with cellular macromolecules, especially DNA. This compound can alkylate the nitrogen and oxygen atoms in DNA bases, leading to the formation of cross-links and adducts. These DNA lesions can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Benzyl mustard can also alkylate other cellular components such as proteins and lipids, leading to membrane damage and oxidative stress.
Biochemical and Physiological Effects
Benzyl mustard can induce a variety of biochemical and physiological effects in cells and tissues. These effects depend on the dose, route of administration, and target organ. In general, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard can cause DNA damage, oxidative stress, inflammation, and tissue necrosis. The severity of these effects can vary from mild irritation to severe blistering and ulceration. Benzyl mustard can also affect the immune system by suppressing lymphocyte proliferation and cytokine production.
实验室实验的优点和局限性
Benzyl mustard has several advantages and limitations for lab experiments. One advantage is its potent cytotoxicity, which allows for the selective killing of cancer cells or immune cells. Another advantage is its well-characterized mechanism of action, which allows for the design of specific experiments to study DNA damage, apoptosis, or oxidative stress. However, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard also has some limitations, such as its instability in aqueous solutions, its potential toxicity to researchers, and its limited solubility in common organic solvents.
未来方向
There are several future directions for benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard research. One direction is the development of more potent and selective sulfur mustards for cancer therapy or immunosuppression. Another direction is the identification of new targets for alkylating agents, such as epigenetic regulators or signaling molecules. A third direction is the development of new antidotes or protective agents against sulfur mustard toxicity, based on the understanding of its mechanism of action. Finally, the use of benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard as a chemical tool to study DNA damage and repair pathways could lead to new insights into cancer biology and aging.
科学研究应用
Benzyl mustard has been used in various scientific research applications, including cancer therapy, immunology, and toxicology. In cancer therapy, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard and other sulfur mustards have been used as chemotherapeutic agents to kill rapidly dividing cancer cells. These compounds can cross-link DNA and prevent cell division, leading to tumor regression. In immunology, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard has been used to induce immunosuppression and tolerance in animal models. This compound can selectively kill lymphocytes and reduce the immune response to foreign antigens. In toxicology, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard has been used as a model compound to study the mechanisms of sulfur mustard toxicity and develop antidotes.
属性
IUPAC Name |
[(1Z)-1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl]sulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4NO2S/c12-8(10(13)14)9(16(17)18)11(15)19-6-7-4-2-1-3-5-7/h1-5H,6H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVOXQORILTKA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=C(\C(=C(Cl)Cl)Cl)/[N+](=O)[O-])/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((Benzylthio)(chloro)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




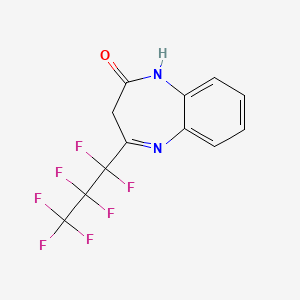
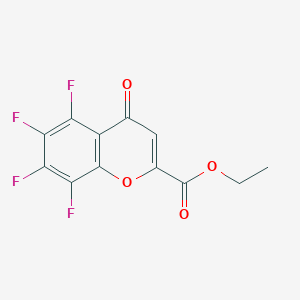
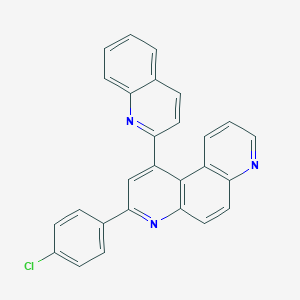
![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![2-[(4-fluorophenyl)(6-quinolinylamino)methyl]cyclohexanone](/img/structure/B3828262.png)
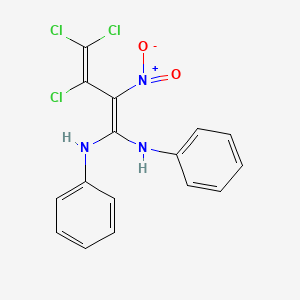
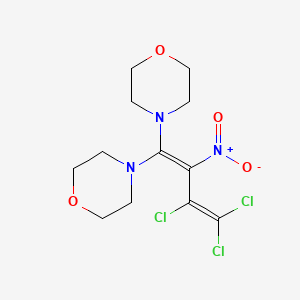
![1-[4-chloro-3-(trichloromethyl)-5-isothiazolyl]piperidine](/img/structure/B3828287.png)
![N-{4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B3828303.png)

![2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B3828312.png)
![N-2-naphthyl-4-[(3-oxo-1,3-diphenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3828313.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828321.png)